molecular formula C10H9ClO3 B1376966 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde CAS No. 1437312-03-2

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde

Cat. No.: B1376966
CAS No.: 1437312-03-2
M. Wt: 212.63 g/mol
InChI Key: KKYGPQSGLFFAGI-UHFFFAOYSA-N
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Description

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde is an organic compound that belongs to the class of benzodioxines It is characterized by the presence of a chloromethyl group and a carbaldehyde group attached to a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde typically involves the chloromethylation of a benzodioxine precursor. One common method involves the reaction of benzodioxine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with chloromethylating agents.

Chemical Reactions Analysis

Types of Reactions

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Derivatives with substituted groups replacing the chloromethyl group.

    Oxidation Reactions: Corresponding carboxylic acids.

    Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules, while the aldehyde group can form covalent bonds with amino groups in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde is unique due to its combination of a benzodioxine ring with both chloromethyl and aldehyde functional groups

Properties

IUPAC Name

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-3-8-1-7(4-12)2-9-5-13-6-14-10(8)9/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYGPQSGLFFAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)C=O)CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211688
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437312-03-2
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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